![molecular formula C23H18N4O2 B2777934 5-((5-methyl-2-phenyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1358758-29-8](/img/structure/B2777934.png)
5-((5-methyl-2-phenyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one
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Description
5-((5-methyl-2-phenyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C23H18N4O2 and its molecular weight is 382.423. The purity is usually 95%.
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Scientific Research Applications
- Anti-inflammatory Properties : Researchers have explored the anti-inflammatory potential of this compound. Its unique structure may inhibit specific inflammatory pathways, making it a candidate for drug development .
- Anticancer Activity : Preliminary studies suggest that this compound exhibits anticancer properties. Investigations focus on its impact on cancer cell growth, apoptosis, and metastasis .
- Organic Semiconductors : Due to its electron-rich and planar structure, this compound is investigated as an organic semiconductor material. Researchers explore its use in organic field-effect transistors (OFETs) and optoelectronic devices .
- Fluorescent Properties : The oxazole and pyrazolo rings contribute to its fluorescence. Scientists study its luminescent behavior for potential applications in sensors, imaging agents, and light-emitting materials .
- Enzyme Inhibitors : Researchers investigate whether this compound can inhibit specific enzymes. Its oxazole and pyrazolo moieties may interact with active sites, making it relevant for enzyme-targeted therapies .
- Pesticide Development : The compound’s unique structure may offer pesticidal activity. Studies explore its effectiveness against pests, including insects and fungi .
- Metal Chelation : The oxazole and pyrazolo groups can coordinate with metal ions. Researchers examine its potential as a ligand for metal complexes in catalysis or bioinorganic chemistry .
- ADME Properties : Investigations focus on its absorption, distribution, metabolism, and excretion (ADME) properties. Understanding these aspects is crucial for drug development .
Medicinal Chemistry and Drug Development
Materials Science and Organic Electronics
Photophysics and Luminescent Materials
Chemical Biology and Enzyme Inhibition
Agrochemicals and Crop Protection
Coordination Chemistry and Metal Complexes
Pharmacokinetics and Metabolism Studies
properties
IUPAC Name |
5-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O2/c1-16-20(24-22(29-16)18-10-6-3-7-11-18)15-26-12-13-27-21(23(26)28)14-19(25-27)17-8-4-2-5-9-17/h2-14H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFCQEVAZCJUUOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CN3C=CN4C(=CC(=N4)C5=CC=CC=C5)C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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